

# GW280264X: A Technical Guide to a Dual Inhibitor of ADAM10 and ADAM17

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GW280264X

Cat. No.: B560487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GW280264X** is a potent, cell-permeable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE).[1] These cell-surface proteases, often referred to as "shedases," are key regulators of a multitude of cellular processes, including cell-cell signaling, adhesion, and inflammation, through the proteolytic cleavage of the extracellular domains of transmembrane proteins.[2] The dual inhibitory action of **GW280264X** against both ADAM10 and ADAM17 makes it a valuable tool for investigating the roles of these proteases in various physiological and pathological conditions, including cancer, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of **GW280264X**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	N-((2R,3S)-3-(formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl)-L-leucyl-N-(thiazol-2-yl)-L-alaninamide	[4]
Molecular Formula	C <sub>28</sub> H <sub>41</sub> N <sub>5</sub> O <sub>6</sub> S	[5]
Molecular Weight	575.72 g/mol	[5]
CAS Number	866924-39-2	[5]
Appearance	Solid	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[1]

## Mechanism of Action

**GW280264X** functions as a competitive, reversible inhibitor of ADAM10 and ADAM17.[6] Its hydroxamate group chelates the zinc ion within the catalytic domain of these metalloproteinases, which is essential for their proteolytic activity.[6] By blocking the active site, **GW280264X** prevents the shedding of a wide range of substrates from the cell surface.

The inhibition of ADAM10 and ADAM17 by **GW280264X** has significant downstream effects on major signaling pathways, most notably the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.

- **Notch Signaling:** ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[7][8] By inhibiting ADAM10, **GW280264X** can effectively block this cleavage event, thereby preventing the release of the Notch intracellular domain (NICD) and the subsequent transcription of Notch target genes.[9][10]
- **EGFR Signaling:** Both ADAM10 and ADAM17 are involved in the shedding of various EGFR ligands, such as Transforming Growth Factor- $\alpha$  (TGF- $\alpha$ ), Amphiregulin (AREG), and Heparin-Binding EGF-like Growth Factor (HB-EGF).[11][12] The release of these soluble

ligands is a key mechanism for the activation of the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and migration.[1][10] **GW280264X**, by inhibiting both sheddases, can significantly reduce the levels of soluble EGFR ligands, leading to a downregulation of EGFR signaling.[7]

## Quantitative Data

The inhibitory potency of **GW280264X** against ADAM10 and ADAM17 has been characterized in various assays.

Target	IC50 (nM)	Assay Type	Reference
ADAM17 (TACE)	8.0	Enzyme Activity Assay	[13]
ADAM10	11.5	Enzyme Activity Assay	[13]

**GW280264X** has also been shown to inhibit the shedding of specific substrates in cell-based assays.

Substrate	Cell Line	IC50	Reference
CX3CL1 (Fractalkine)	COS-7 and ECV-304 cells	~1 $\mu$ M	[4]
ULBP2	Glioblastoma-initiating cells	3 $\mu$ M (concentration used)	[14]

## Experimental Protocols

### ADAM10/17 Fluorometric Enzyme Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **GW280264X** against recombinant ADAM10 and ADAM17.

Materials:

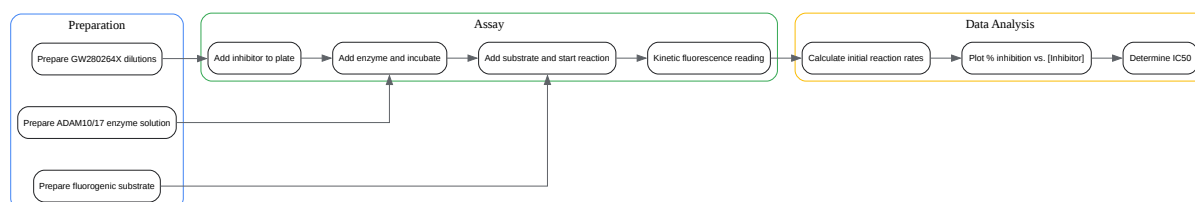
- Recombinant human ADAM10 and ADAM17 (catalytic domain)

- Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH<sub>2</sub>)[[15](#)]
- Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 μM ZnCl<sub>2</sub>, 0.005% Brij-35)
- **GW280264X**
- DMSO
- 96-well black microplate
- Fluorometric plate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

- Prepare a stock solution of **GW280264X** in DMSO.
- Perform serial dilutions of **GW280264X** in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.
- In a 96-well plate, add 50 μL of the diluted inhibitor or control.
- Add 25 μL of the recombinant ADAM10 or ADAM17 enzyme solution (final concentration ~1-5 nM) to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μL of the fluorogenic peptide substrate (final concentration ~10 μM).
- Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes.
- Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
- Plot the percentage of inhibition  $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$  against the logarithm of the inhibitor concentration.

- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

### ADAM10/17 Fluorometric Enzyme Assay Workflow

## Cell-Based Substrate Shedding Assay (Western Blot)

This protocol describes how to assess the effect of **GW280264X** on the shedding of a specific substrate from the cell surface.

#### Materials:

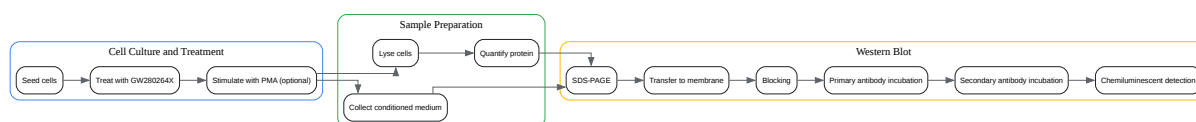
- Cells expressing the substrate of interest (e.g., HEK293 cells transfected with a tagged version of the substrate)
- Cell culture medium and supplements
- **GW280264X**
- DMSO
- PMA (phorbol 12-myristate 13-acetate) for stimulated shedding (optional)

- PBS (phosphate-buffered saline)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the shed ectodomain and a loading control (e.g., actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **GW280264X** or DMSO control for a predetermined time (e.g., 24-48 hours).
- For stimulated shedding, add PMA (e.g., 100 nM) for the last 30-60 minutes of the incubation.
- Collect the conditioned medium and centrifuge to remove cell debris. This contains the shed ectodomain.
- Wash the cells with cold PBS and lyse them in lysis buffer. This contains the full-length and C-terminal fragments of the substrate.
- Determine the protein concentration of the cell lysates.
- Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.

- Perform SDS-PAGE to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the shed ectodomain overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Analyze the band intensities to quantify the amount of shed ectodomain in the medium and the amount of full-length substrate in the cell lysate.



[Click to download full resolution via product page](#)

### Cell-Based Substrate Shedding Assay Workflow

## In Vivo Mouse Tumor Model

This protocol provides a general framework for evaluating the efficacy of **GW280264X** in a subcutaneous tumor model.

#### Materials:

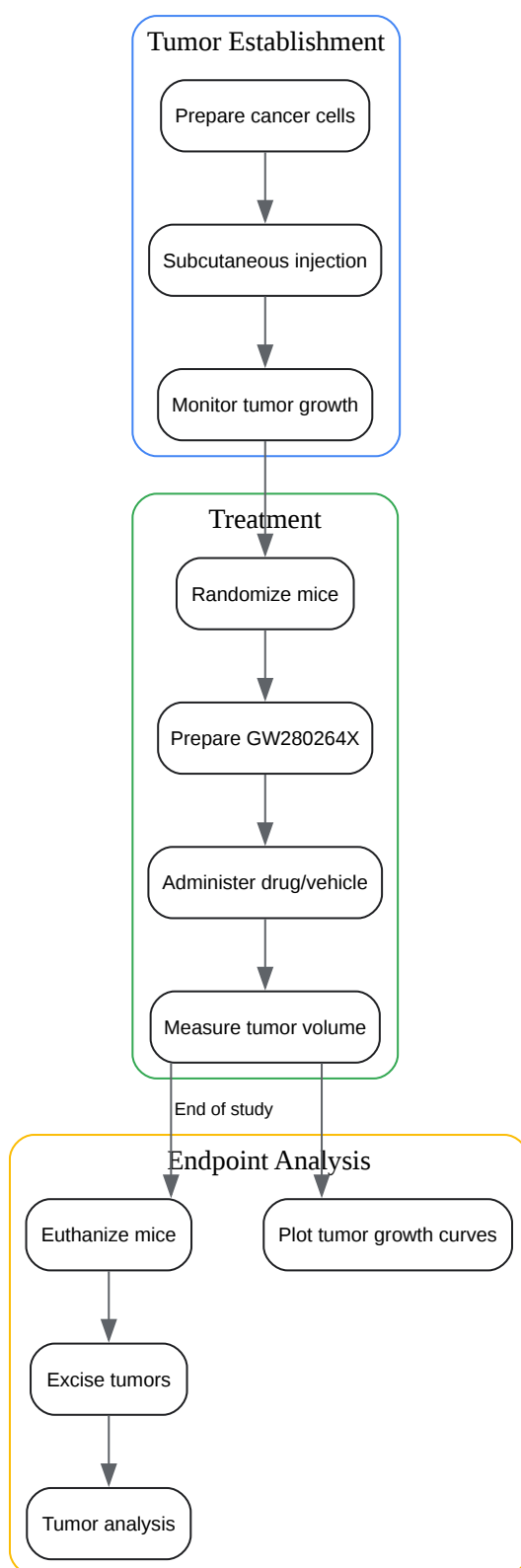
- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- **GW280264X**
- Vehicle (e.g., 10% DMSO in corn oil)[[13](#)]
- Calipers for tumor measurement
- Anesthesia

#### Procedure:

- Culture the cancer cells and harvest them during the exponential growth phase.
- Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
- Inject the cell suspension (e.g.,  $1-5 \times 10^6$  cells in 100-200  $\mu$ L) subcutaneously into the flank of the mice.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Prepare the dosing solution of **GW280264X** in the vehicle.
- Administer **GW280264X** or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume (Volume =  $0.5 \times \text{Length} \times \text{Width}^2$ ).
- Monitor the body weight and general health of the mice throughout the study.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of **GW280264X**.

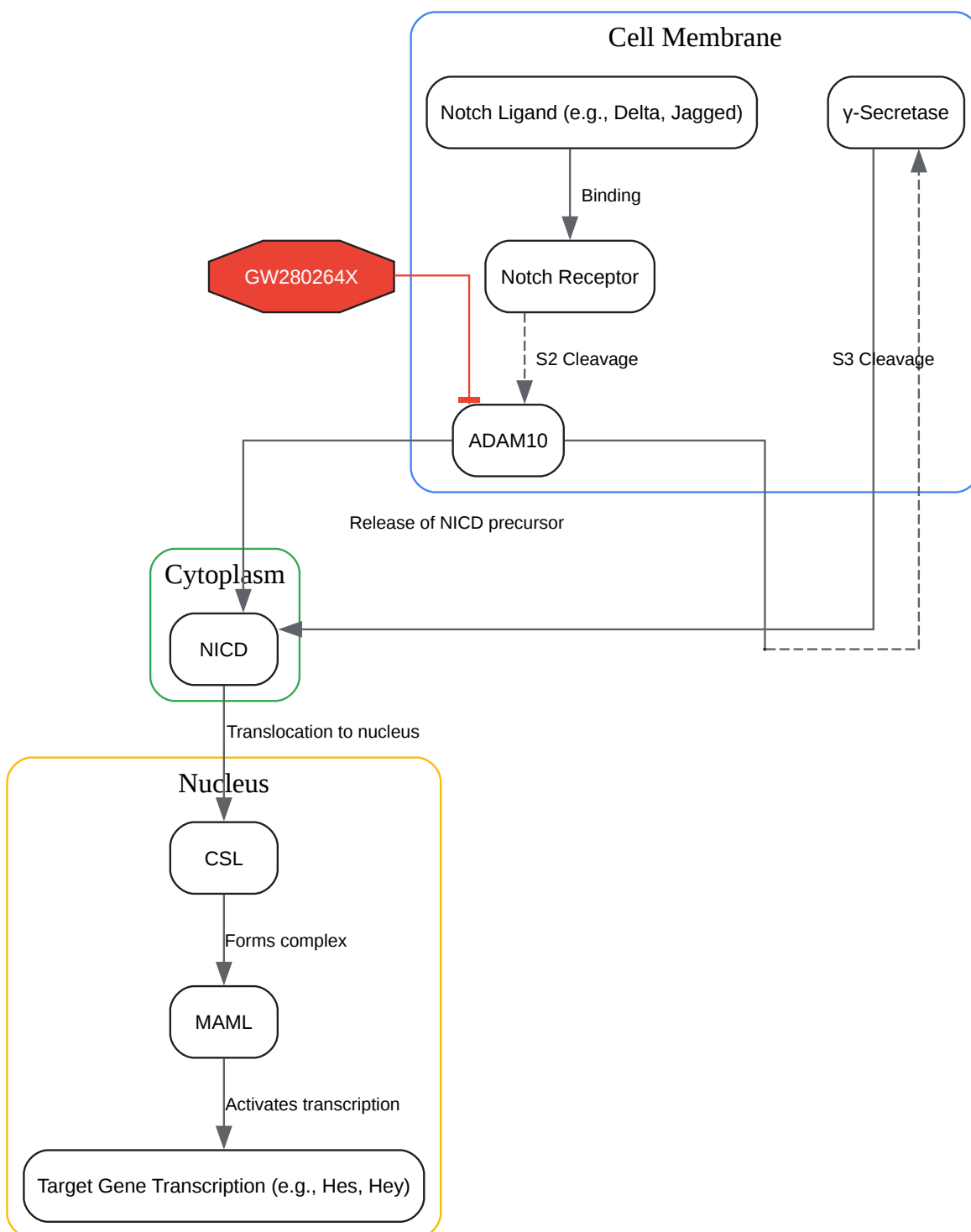


[Click to download full resolution via product page](#)

### In Vivo Mouse Tumor Model Workflow

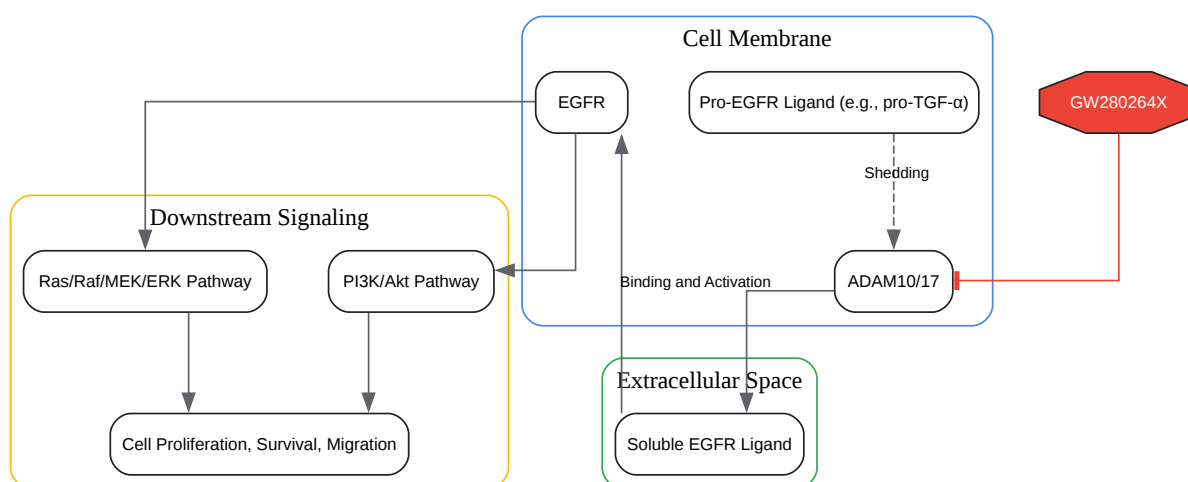
# Signaling Pathways

## Notch Signaling Pathway



[Click to download full resolution via product page](#)Inhibition of Notch Signaling by **GW280264X**

## EGFR Signaling Pathway

[Click to download full resolution via product page](#)Inhibition of EGFR Ligand Shedding by **GW280264X**

## Selectivity Profile

While **GW280264X** is a potent inhibitor of ADAM10 and ADAM17, its selectivity against other metalloproteinases, such as Matrix Metalloproteinases (MMPs), is an important consideration for its use as a research tool. Some studies have indicated that **GW280264X** may also inhibit other ADAMs, such as ADAM8, and some MMPs at higher concentrations.<sup>[16]</sup> Researchers should consider performing counter-screening assays against a panel of related proteases to fully characterize the selectivity of **GW280264X** in their specific experimental system.

## In Vivo Studies and Applications

**GW280264X** has been utilized in various preclinical in vivo models to investigate the roles of ADAM10 and ADAM17 in disease.

- **Glioblastoma:** In models of glioblastoma, **GW280264X** has been shown to inhibit the proliferation of glioblastoma-initiating cells.[13] It also enhances the immunogenicity of these cells by preventing the shedding of the NKG2D ligand ULBP2, making them more susceptible to NK cell-mediated lysis.[14]
- **Spinal Cord Injury:** Pharmacological inhibition of ADAM10 and ADAM17 with **GW280264X** has been demonstrated to improve functional recovery after spinal cord injury in mice.[13]
- **Cancer Therapy:** The ability of **GW280264X** to modulate key signaling pathways involved in cancer progression has led to its investigation as a potential anti-cancer agent, often in combination with other therapies.[2]

## Conclusion

**GW280264X** is a powerful and versatile research tool for the study of ADAM10 and ADAM17 biology. Its dual inhibitory activity provides a means to probe the combined roles of these critical sheddases in a wide array of cellular processes and disease models. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications. As with any pharmacological inhibitor, careful consideration of its selectivity and the implementation of appropriate controls are essential for the robust interpretation of experimental results. The continued use of **GW280264X** and similar inhibitors will undoubtedly further our understanding of the multifaceted roles of ADAM metalloproteinases in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [inmuno-oncologia.ciberonc.es](http://inmuno-oncologia.ciberonc.es) [inmuno-oncologia.ciberonc.es]

- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [bio-rad.com](https://www.bio-rad.com) [[bio-rad.com](https://www.bio-rad.com)]
- 5. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Effects of S1 Cleavage on the Structure, Surface Export, and Signaling Activity of Human Notch1 and Notch2 | PLOS One [[journals.plos.org](https://journals.plos.org)]
- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Proteolytic Cleavage of Notch: "HIT and RUN" - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Regulated Proteolysis of NOTCH2 and NOTCH3 Receptors by ADAM10 and Presenilins - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 11. Services - Translational Laboratory | Resources for Cancer Researchers [[research.umgccc.org](https://research.umgccc.org)]
- 12. [kennylab.org](https://kennylab.org) [[kennylab.org](https://kennylab.org)]
- 13. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 14. A Simple Cell-Based Assay for the Detection of Surface Protein Shedding by Rhomboid Proteases - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. ADAM Sheddase Activity Promotes the Detachment of Small Extracellular Vesicles From the Plasma Membrane - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. [bpsbioscience.com](https://www.bpsbioscience.com) [[bpsbioscience.com](https://www.bpsbioscience.com)]
- To cite this document: BenchChem. [GW280264X: A Technical Guide to a Dual Inhibitor of ADAM10 and ADAM17]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560487#gw280264x-as-an-adam10-adam17-inhibitor>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)